molecular formula C14H19N3O3 B1375699 Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate CAS No. 1365959-38-1

Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate

Cat. No. B1375699
M. Wt: 277.32 g/mol
InChI Key: GIOYFDJFVSUSQG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound has a complex structure with a pyrimidine ring attached to a piperidine ring . The IUPAC name is 1- (4-methyl-2-piperidin-1-ylpyrimidin-5-yl)ethanol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 49.2 Ų .

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

  • Kamiński et al. (2016) synthesized a library of new piperazinamides, including derivatives of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, which showed potential as hybrid anticonvulsants. These compounds displayed broad spectra of activity across preclinical seizure models in mice, with one compound demonstrating favorable anticonvulsant properties and a safety profile comparable or better than clinically relevant antiepileptic drugs (Kamiński et al., 2016).

Anti-angiogenic and DNA Cleavage Activities

  • Kambappa et al. (2017) explored novel piperidine derivatives for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model. Some derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

5-HT1A Partial Agonists

  • Dounay et al. (2009) identified aminopyrimidine as a novel 5-HT1A agonist with moderate potency and metabolic stability. This discovery could have implications in the development of treatments targeting serotonin receptors (Dounay et al., 2009).

Synthesis and Self-Assembly of Heterocyclic Compounds

  • Bararjanian et al. (2010) discussed the synthesis of 2-aminopyrimidinones and their self-assembly, which could be relevant for creating complex molecular structures with potential applications in various fields (Bararjanian et al., 2010).

Antipsychotic Potential

  • Raviña et al. (2000) synthesized novel butyrophenones with affinity for dopamine and serotonin receptors, evaluating them as potential antipsychotic agents. These compounds showed promise due to their selectivity and pharmacological profiles (Raviña et al., 2000).

Aurora Kinase Inhibition

  • ヘンリー,ジェームズ (2006) described compounds that inhibit Aurora A, suggesting potential use in cancer treatment (ヘンリー,ジェームズ, 2006).

Structural Conformation Studies

  • Lakshminarayana et al. (2010) explored the structural conformation of a novel piperidine-4-one derivative, highlighting its potential applications in chemistry and materials science (Lakshminarayana et al., 2010).

properties

IUPAC Name

methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10-11(12(18)8-13(19)20-2)9-15-14(16-10)17-6-4-3-5-7-17/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOYFDJFVSUSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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